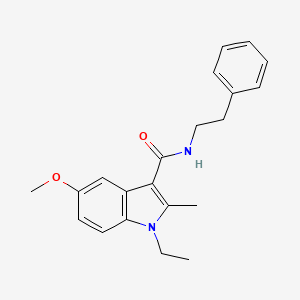
1-ethyl-5-methoxy-2-methyl-N-(2-phenylethyl)-1H-indole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ethyl-5-methoxy-2-methyl-N-(2-phenylethyl)-1H-indole-3-carboxamide is a synthetic organic compound belonging to the indole class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-5-methoxy-2-methyl-N-(2-phenylethyl)-1H-indole-3-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Indole Core: Starting with a suitable precursor, such as 2-methylindole, the indole core can be synthesized through cyclization reactions.
Functional Group Modifications: Introduction of the ethyl, methoxy, and phenylethyl groups can be achieved through alkylation and substitution reactions.
Carboxamide Formation: The final step involves the formation of the carboxamide group, typically through an amide coupling reaction using reagents like carbodiimides.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to enhance yield and reduce waste.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-5-methoxy-2-methyl-N-(2-phenylethyl)-1H-indole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-ethyl-5-methoxy-2-methyl-N-(2-phenylethyl)-1H-indole-3-carboxamide would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, such as enzymes or receptors, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-ethyl-2-methyl-1H-indole-3-carboxamide
- 5-methoxy-2-methyl-1H-indole-3-carboxamide
- N-(2-phenylethyl)-1H-indole-3-carboxamide
Uniqueness
1-ethyl-5-methoxy-2-methyl-N-(2-phenylethyl)-1H-indole-3-carboxamide is unique due to its specific combination of functional groups, which can influence its chemical reactivity and biological activity. The presence of the ethyl, methoxy, and phenylethyl groups can enhance its solubility, stability, and interaction with biological targets compared to similar compounds.
Properties
CAS No. |
902329-16-2 |
|---|---|
Molecular Formula |
C21H24N2O2 |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
1-ethyl-5-methoxy-2-methyl-N-(2-phenylethyl)indole-3-carboxamide |
InChI |
InChI=1S/C21H24N2O2/c1-4-23-15(2)20(18-14-17(25-3)10-11-19(18)23)21(24)22-13-12-16-8-6-5-7-9-16/h5-11,14H,4,12-13H2,1-3H3,(H,22,24) |
InChI Key |
WLBBQWWJAFXPBM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C2=C1C=CC(=C2)OC)C(=O)NCCC3=CC=CC=C3)C |
solubility |
23 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(1,3-Benzodioxol-5-ylamino)-1-(4-methoxyphenyl)-2-oxoethyl]-N-[(2-fluorophenyl)methyl]-1H-benzotriazole-1-acetamide](/img/structure/B14170514.png)
![2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol](/img/structure/B14170528.png)

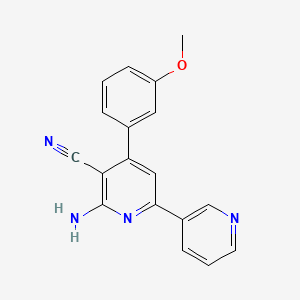
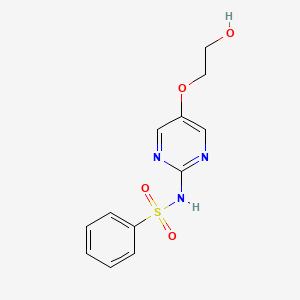
![Methyl 3'-hydroxy-5'-methoxy[1,1'-biphenyl]-3-carboxylate](/img/structure/B14170547.png)
![1,1'-(3-Ethylpentane-1,5-diylidene)bis[2-(2,4-dinitrophenyl)hydrazine]](/img/structure/B14170563.png)
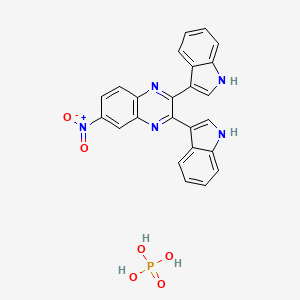
![(3R)-6-amino-3-ethyl-3-methyl-8-thioxo-4,8-dihydro-1H,3H-thiopyrano[3,4-c]pyran-5-carbonitrile](/img/structure/B14170570.png)
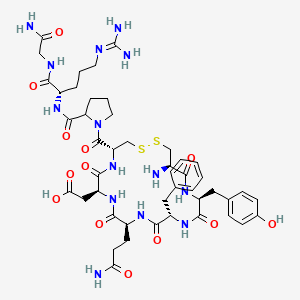


![N-[2-(1,3-Dimethyl-4-nitro-1H-pyrazol-5-yl)ethenyl]-4-fluorobenzenamine](/img/structure/B14170588.png)
![2-[(3,4,5-Trichloro-2-thienyl)carbonyl]benzoic acid](/img/structure/B14170595.png)
